
Spectroscopic Analysis of Carbonyl Bromide
(COBr₂): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carbonyl dibromide

Cat. No.: B3054279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for carbonyl bromide (COBr₂), also known as phosgene dibromide. Due to its reactive and

hazardous nature, detailed experimental spectra for COBr₂ are not widely published. Therefore,

this document presents predicted and estimated spectroscopic values based on established

principles and data from analogous compounds. It also outlines general experimental protocols

suitable for the analysis of volatile and reactive substances like carbonyl bromide.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of COBr₂. These

values are derived from typical ranges for similar functional groups and computational

estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹³C NMR Chemical Shift for COBr₂
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Nucleus
Functional Group
Context

Predicted Chemical
Shift (δ) in ppm

Notes

¹³C
Carbonyl carbon in an

acyl bromide
160 - 170

The electronegative

bromine atoms

deshield the carbonyl

carbon, shifting it

downfield. The exact

shift is influenced by

the solvent.

Table 2: Predicted ¹⁷O NMR Chemical Shift for COBr₂

Nucleus
Functional Group
Context

Predicted Chemical
Shift (δ) in ppm

Notes

¹⁷O
Carbonyl oxygen in an

acyl halide
350 - 550

Carbonyl oxygens in

acyl halides exhibit a

significant downfield

shift. The broadness

of the peak is a key

characteristic of ¹⁷O

NMR.[1]

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Frequencies for COBr₂
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Vibrational
Mode

Functional
Group

Predicted
Frequency
Range (cm⁻¹)

Intensity Notes

C=O Stretch
Carbonyl (Acyl

Bromide)
1750 - 1820 Strong

This is the most

characteristic

and intense

absorption band

for acyl

bromides. Its

position can be

affected by the

physical state

(gas, liquid,

solution).

C-Br Stretch Carbon-Bromine 500 - 700
Medium to

Strong

The C-Br

stretching

frequencies

appear in the

fingerprint region

of the spectrum.

Mass Spectrometry (MS)
Table 4: Predicted Major Fragments in the Mass Spectrum of COBr₂
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m/z Ion
Fragmentation
Pathway

Notes

188, 190, 192 [COBr₂]⁺ Molecular Ion (M⁺)

The presence of two

bromine atoms will

result in a

characteristic isotopic

pattern (M, M+2, M+4)

with relative intensities

of approximately

1:2:1.

109, 111 [COBr]⁺
Loss of a bromine

radical (•Br)

This fragment will also

show an isotopic

pattern due to the

remaining bromine

atom.

80, 82 [Br]⁺ Bromine cation

79, 81 [Br]⁺ Bromine cation

28 [CO]⁺
Loss of two bromine

radicals

Experimental Protocols
Given the volatile and reactive nature of carbonyl bromide, specialized handling and

experimental setups are required. The following are general protocols that can be adapted for

its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹³C and ¹⁷O NMR spectra of COBr₂.

Methodology:

Sample Preparation: Due to the reactivity of COBr₂, sample preparation must be conducted

under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
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A small, accurately weighed amount of COBr₂ should be dissolved in a dry, deuterated, and

non-reactive solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane,

CD₂Cl₂).

The solution is then transferred to a high-quality NMR tube, which is subsequently flame-

sealed to prevent leakage and reaction with atmospheric moisture.[2]

Instrumentation: A high-field NMR spectrometer is required, particularly for ¹⁷O NMR due to

its low natural abundance and quadrupolar nature.

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A

sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

¹⁷O NMR Acquisition: Due to the low sensitivity and broad signals of ¹⁷O, a specialized probe

and a high number of acquisitions are necessary.[3] The use of a cryoprobe can enhance

sensitivity.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to an appropriate internal or

external standard (e.g., tetramethylsilane for ¹³C).

Infrared (IR) Spectroscopy
Objective: To obtain the gas-phase IR spectrum of COBr₂.

Methodology:

Sample Handling: A small amount of liquid COBr₂ is placed in a sealed container connected

to a vacuum line.

Gas Cell Preparation: A gas-phase IR cell with appropriate window materials (e.g., KBr or

CsI) is evacuated to a high vacuum.

Sample Introduction: A controlled amount of COBr₂ vapor is introduced into the gas cell from

the sample container. The pressure is monitored to ensure an optimal concentration for

analysis.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data

acquisition.

Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. The

spectrum of the COBr₂-filled cell is then acquired. The final absorbance spectrum is obtained

by ratioing the sample spectrum against the background spectrum.

Data Analysis: The positions and intensities of the absorption bands are determined and

assigned to the corresponding vibrational modes of the molecule.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of COBr₂ and identify its fragmentation pattern.

Methodology:

Sample Introduction: For a volatile compound like COBr₂, a direct inlet system or a gas

chromatography (GC) interface can be used. The sample must be handled under inert

conditions to prevent decomposition before analysis. A cold inlet system can be particularly

useful for volatile and sensitive compounds.[4]

Ionization: Electron Ionization (EI) is a common method for analyzing small, volatile

molecules. A standard electron energy of 70 eV is typically used to induce fragmentation.

Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-

of-flight) is employed.

Data Acquisition: The mass spectrum is recorded over an appropriate mass-to-charge (m/z)

range to detect the molecular ion and its fragments.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions. The isotopic pattern of bromine-containing ions is a key feature

for identification.

Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a reactive carbonyl halide like COBr₂.
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Workflow for Spectroscopic Analysis of COBr₂

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

Synthesis & Purification
of COBr₂

Handling under
Inert Atmosphere

NMR Spectroscopy
(¹³C, ¹⁷O)

IR Spectroscopy
(Gas Phase)

Mass Spectrometry
(EI-MS)

Chemical Shifts
(& δ)

Vibrational Frequencies
(cm⁻¹)

m/z Values &
Isotopic Patterns

Structure Confirmation
of COBr₂

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of COBr₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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